REACTION_CXSMILES
|
CN1CC[O:5][CH2:4][CH2:3]1.Cl.[NH2:9][CH:10]([C:16](=[O:18])[CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12].C(OC(=O)C)(=O)C.O>CN(C=O)C.C1COCC1>[C:4]([NH:9][CH:10]([C:16](=[O:18])[CH3:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])(=[O:5])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
565 mg
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(=O)OCC)C(C)=O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
It was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate, HCl (1 N) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by ISCO FC with 0-40% EtOAc in hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 73 mg | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 12.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |